(Perfluoro-1,4-phenylene)dimethanamine acetate
Overview
Description
(Perfluoro-1,4-phenylene)dimethanamine acetate is a chemical compound with the molecular formula C10H12F4N2O2. It is known for its unique properties due to the presence of perfluorinated phenylene groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoro-1,4-phenylene)dimethanamine acetate typically involves the reaction of perfluoro-1,4-phenylene with dimethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its acetate form using acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Perfluoro-1,4-phenylene)dimethanamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated phenylene derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
(Perfluoro-1,4-phenylene)dimethanamine acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (Perfluoro-1,4-phenylene)dimethanamine acetate involves its interaction with specific molecular targets and pathways. The compound’s perfluorinated phenylene groups allow it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Perfluoro-1,4-phenylene)dimethanamine acetate include:
Perfluoro-1,4-phenylene: A precursor used in the synthesis of this compound.
Dimethanamine: Another precursor used in the synthesis of the compound.
Perfluorinated phenylene derivatives: Compounds with similar perfluorinated phenylene groups.
Uniqueness
This compound is unique due to its combination of perfluorinated phenylene groups and dimethanamine moieties. This combination imparts the compound with distinct chemical properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
acetic acid;[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2.C2H4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;1-2(3)4/h1-2,13-14H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORUDECOXQIJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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